Cadrofloxacin hydrochloride is derived from the quinolone structure, which has been modified to enhance its antibacterial properties. It is classified under the category of synthetic antibiotics, specifically within the fluoroquinolone subclass, which includes other well-known antibiotics such as ciprofloxacin and levofloxacin.
The synthesis of cadrofloxacin hydrochloride involves several key steps:
The molecular structure of cadrofloxacin hydrochloride can be described as follows:
InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-/m0./s1
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
.Cadrofloxacin hydrochloride participates in various chemical reactions:
Cadrofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription processes in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound's effectiveness against both Gram-negative and Gram-positive bacteria makes it a versatile antibiotic choice in clinical settings .
Cadrofloxacin hydrochloride appears as a white to off-white crystalline powder. It has moderate solubility in water and is stable under standard laboratory conditions.
Key chemical properties include:
Relevant analyses indicate that cadrofloxacin hydrochloride maintains its structural integrity under various pH conditions typical of biological systems .
Cadrofloxacin hydrochloride is primarily utilized in clinical settings as an antibiotic for treating various bacterial infections. Its broad-spectrum activity against multiple pathogens makes it particularly valuable in treating respiratory tract infections, urinary tract infections, and skin infections. Additionally, ongoing research explores its potential applications in combination therapies to enhance efficacy against resistant bacterial strains .
Ciprofloxacin hydrochloride (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride hydrate) is a fluoroquinolone antibiotic with the molecular formula C₁₇H₁₈FN₃O₃·HCl·H₂O and a molar mass of 385.82 g/mol [6]. Its crystalline structure comprises a quinoline core substituted with a carboxyl group at position 3, a ketone at position 4, a fluorine at position 6, and a piperazinyl group at position 7. The cyclopropyl ring at N1 contributes to its broad-spectrum activity by optimizing DNA gyrase binding [1] [4].
The molecule exhibits zwitterionic behavior in aqueous solutions near physiological pH (5.0–6.0), where the protonated piperazinyl nitrogen (pKa₂ = 8.74) and deprotonated carboxylic acid (pKa₁ = 5.76) create a net neutral species with high crystallinity [6] [9]. Stereochemical studies confirm that the quinolone ring's planarity and the spatial orientation of the carboxyl and carbonyl groups facilitate metal chelation, notably with Mg²⁺ or Al³⁺, which can alter solubility and bioavailability [4] [8]. Single-crystal X-ray analyses reveal intermolecular hydrogen bonding between the protonated piperazine and chloride ions, stabilizing the crystal lattice [4].
Table 1: Key Molecular Descriptors of Ciprofloxacin Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₁ClFN₃O₄ | DrugBank [6] |
Molar Mass | 385.82 g/mol | CAS 86393-32-0 [6] |
pKa₁ (Carboxylic acid) | 5.76 | Potentiometry [9] |
pKa₂ (Piperazinyl N⁺) | 8.74 | Potentiometry [9] |
Zwitterion pH Range | 5.0–6.0 | Solubility studies [9] |
The solubility of ciprofloxacin hydrochloride is highly pH-dependent due to ionization equilibria. It demonstrates high solubility in acidic media (pH < 5.0; >30 mg/mL) as the cationic species dominates, but solubility drops sharply at neutral pH (0.088 mg/mL at pH 7.0) where the zwitterion precipitates [4] [9]. This minimum solubility correlates with its isoelectric point (pI ≈ 7.4), limiting intestinal absorption. In alkaline conditions (pH > 8.0), solubility increases as the anionic form prevails [9].
Stability studies reveal degradation under extreme pH: acid hydrolysis cleaves the piperazinyl group, while alkaline conditions degrade the quinolone core. Thermal analyses (DSC/TGA) show dehydration endotherms at 80°–120°C, followed by decomposition at 266°C [5]. The hydrochloride monohydrate form is hygroscopic, requiring controlled storage to prevent hydrate conversion. Saccharinate salts have been engineered to enhance solubility (e.g., CIP-SAC III dissolves 3× faster than the free base), though they are not used commercially [4] [8].
Table 2: Aqueous Solubility of Ciprofloxacin Hydrochloride vs. pH
pH | Ionization State | Solubility (mg/mL) | Primary Species |
---|---|---|---|
3.0 | Cationic | 32.5 | H₂CIP⁺ |
6.0 | Zwitterionic | 1.4 | HCIP⁰ |
7.4 | Zwitterionic | 0.088 | HCIP⁰ |
9.0 | Anionic | 12.8 | CIP⁻ |
Ciprofloxacin hydrochloride undergoes rapid photolysis in aquatic environments, driven by UV-Vis light and catalysts. Direct photolysis follows pseudo-first-order kinetics (k = 0.015 min⁻¹ under UV), producing piperazine-ring-opened byproducts and F⁻ ions via defluorination [3] [7]. Catalytic degradation using semiconductors like TiO₂ or Ag-doped ZnO achieves >90% removal under visible light:
Radical trapping experiments confirm •OH as the primary oxidant, contributing >70% to degradation, while superoxide radicals (•O₂⁻) play minor roles [7] [10]. Environmental adsorption studies reveal high affinity to montmorillonite clay (adsorption capacity: 330 mg/g), where zwitterionic species bind via cation bridging at pH 5.0–7.5 [9].
Ciprofloxacin hydrochloride exhibits complex polymorphism, impacting dissolution and stability. Five anhydrous polymorphs are documented:
Table 3: Characterization of Key Ciprofloxacin Hydrochloride Polymorphs
Form | XRPD Signature Peaks (°2θ) | DSC Events | FTIR Bands (cm⁻¹) |
---|---|---|---|
HCl Monohydrate | 6.8, 13.6, 27.2 | Dehydration: 120°C | 1724 (C=O), 1627 (COO⁻) |
Form A (Anhydrous) | 9.0, 12.1, 24.3 | Melt: 266°C | 1704 (quinolone C=O), 880 (F-aryl) |
CIP-SAC III | 7.4, 15.8, 25.9 | Melt: 294.3°C | 1570 (C=N), 535 (Ti-O) |
Structure determination via powder XRD and ssNMR reveals that Form A adopts a monoclinic lattice (space group P2₁/c), stabilized by N⁺–H···Cl⁻ and O–H···O hydrogen bonds [4] [5]. Saccharinate polymorphs exhibit improved dissolution due to disrupted zwitterionic stacking; CIP-SAC III releases 95% drug in 60 minutes vs. 40% for the hydrochloride [8]. Hydration-dehydration cycles can trigger reversible transitions between monohydrate and anhydrate forms, necessitating strict humidity control during manufacturing [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8